Cas no 138907-13-8 (1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol)

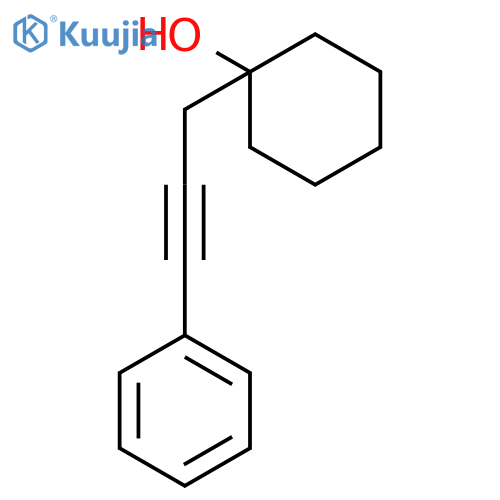

138907-13-8 structure

商品名:1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol, 1-(3-phenyl-2-propynyl)-

- 1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol

- AKOS040801415

- F1912-1746

- 138907-13-8

-

- インチ: InChI=1S/C15H18O/c16-15(11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,16H,2,5-6,11-13H2

- InChIKey: KZGAEBLMKCIMTD-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)(CC#CC2=CC=CC=C2)O

計算された属性

- せいみつぶんしりょう: 214.13584

- どういたいしつりょう: 214.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1912-1746-1g |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol |

138907-13-8 | 95%+ | 1g |

$380.0 | 2023-09-06 | |

| Life Chemicals | F1912-1746-0.5g |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol |

138907-13-8 | 95%+ | 0.5g |

$361.0 | 2023-09-06 | |

| Life Chemicals | F1912-1746-10g |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol |

138907-13-8 | 95%+ | 10g |

$1763.0 | 2023-09-06 | |

| Life Chemicals | F1912-1746-0.25g |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol |

138907-13-8 | 95%+ | 0.25g |

$342.0 | 2023-09-06 | |

| Life Chemicals | F1912-1746-5g |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol |

138907-13-8 | 95%+ | 5g |

$1255.0 | 2023-09-06 | |

| Life Chemicals | F1912-1746-2.5g |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol |

138907-13-8 | 95%+ | 2.5g |

$831.0 | 2023-09-06 |

1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

138907-13-8 (1-(3-phenylprop-2-yn-1-yl)cyclohexan-1-ol) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2279938-29-1(Alkyne-SS-COOH)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量